N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide
Description
This compound features a benzothiazole core substituted with a fluorine atom at the 4-position, an oxolane (tetrahydrofuran) methyl group linked via an N-alkyl chain, and a 3,3-diphenylpropanamide backbone. The benzothiazole moiety is known for its bioactivity in agrochemicals and pharmaceuticals, while the oxolane group may enhance solubility or metabolic stability .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O2S/c28-23-14-7-15-24-26(23)29-27(33-24)30(18-21-13-8-16-32-21)25(31)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-7,9-12,14-15,21-22H,8,13,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIHUSPYQLEPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a benzothiazole moiety and an oxolane side chain, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.47 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3OS |
| Molecular Weight | 373.47 g/mol |
| Functional Groups | Benzothiazole, Oxolane, Amide |
Biological Activities
Preliminary investigations into the biological activities of this compound suggest various therapeutic potentials:
- Antitumor Activity : Similar benzothiazole derivatives have shown promising antitumor effects. For instance, compounds containing benzothiazole moieties have demonstrated selective cytotoxicity against various cancer cell lines such as breast cancer (MDA-MB-435) and prostate cancer (PC-3) with GI50 values ranging from 15.1 to 28.7 μM .
- Antimicrobial Effects : Benzothiazole derivatives are known for their antimicrobial properties. Compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
Several studies have investigated related compounds with similar structural characteristics:
- Benzothiazole Derivatives : A study on N-(6-substituted-benzothiazol-2-yl)-N'-(β-bromopropionyl)ureas indicated significant antitumor activity with GI50 values ranging from 25 to 93 μM against various cancer cell lines .
- Oxolane Incorporation : The inclusion of oxolane groups in similar compounds has been linked to enhanced solubility and bioactivity. For example, N-(4-fluoro-benzothiazol)-N'-(oxolan) derivatives exhibited improved pharmacokinetic profiles compared to their non-substituted counterparts .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide has been studied for its ability to inhibit cancer cell proliferation.
Mechanism of Action:
The compound is believed to interact with specific molecular targets involved in cancer cell signaling pathways. It may inhibit key enzymes that facilitate tumor growth and survival, leading to apoptosis (programmed cell death) in cancer cells.
Neuroprotective Effects
Benzothiazole derivatives are also being investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structural features of this compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
Case Studies:
Preliminary studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of neurodegenerative diseases.
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of various cancer cell lines |
| Neuroprotective | Protects neuronal cells from oxidative damage |
| Antimicrobial | Potential activity against bacterial strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzothiazole Class
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide ()
- Key Differences :
- Substituents: 4,5-dichloro vs. 4-fluoro on the benzothiazole ring.
- Backbone: Benzamide vs. diphenylpropanamide.
- Functional Groups: Methoxy groups on the benzene ring vs. oxolane and diphenyl groups.
- Implications :
- The dichloro substitution may increase steric bulk and lipophilicity compared to the fluoro analog.
- The diphenylpropanamide backbone in the target compound could enhance binding to hydrophobic pockets in enzymes or receptors.
- Applications : Benzothiazole derivatives are commonly used in agrochemicals (e.g., fungicides) and pharmaceuticals .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
- Key Differences :
- Core Structure: Benzamide vs. benzothiazole.
- Substituents: Trifluoromethyl and isopropoxy groups vs. fluoro, oxolane, and diphenyl groups.
- Implications :
- Flutolanil’s trifluoromethyl group enhances electronegativity and metabolic resistance, whereas the target compound’s oxolane may improve solubility.
Analogs with Oxolane (Tetrahydrofuran) Moieties
2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide ()
- Key Differences: Core Structure: Quinazolinone vs. benzothiazole. Functional Groups: Sulfanylacetamide vs. diphenylpropanamide.
- Implications: The quinazolinone core is associated with kinase inhibition, while the benzothiazole may target different enzymes. Both compounds use oxolane to modulate pharmacokinetics .
Diphenylpropanamide Derivatives
N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide ()
- Key Differences :
- Substituents: Benzhydryl and hydroxyureido groups vs. benzothiazole and oxolane.
- Implications :
- The hydroxyureido group in this analog may chelate metal ions, whereas the benzothiazole-fluoro-oxolane combination likely prioritizes receptor binding.
- Applications : Hydroxamic acids and ureido derivatives are explored for antioxidant and anticancer activity .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
